4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl 4-nitrobenzoate
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Overview
Description
4-[(E)-[(2-Phenylacetamido)imino]methyl]phenyl 4-nitrobenzoate is a complex organic compound that features both amide and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(2-Phenylacetamido)imino]methyl]phenyl 4-nitrobenzoate typically involves a multi-step process. One common method includes the condensation of 4-nitrobenzoic acid with 4-[(E)-[(2-phenylacetamido)imino]methyl]phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate ester formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[(2-Phenylacetamido)imino]methyl]phenyl 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The ester and amide groups can be hydrolyzed to their respective acids and amines.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles such as bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-[(E)-[(2-phenylacetamido)imino]methyl]phenyl 4-aminobenzoate.
Reduction: Formation of 4-[(E)-[(2-phenylacetamido)imino]methyl]phenol and 4-nitrobenzoic acid.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-[(E)-[(2-Phenylacetamido)imino]methyl]phenyl 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 4-[(E)-[(2-Phenylacetamido)imino]methyl]phenyl 4-nitrobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The nitro and amide groups play a crucial role in these interactions, facilitating hydrogen bonding and electrostatic interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-[(2-Phenylacetamido)imino]methyl]phenyl 4-nitrobenzoate
- 4-[(E)-[(2-Phenylacetamido)imino]methyl]phenyl 2,4-dichlorobenzoate
Uniqueness
4-[(E)-[(2-Phenylacetamido)imino]methyl]phenyl 4-nitrobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and amide groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C22H17N3O5 |
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Molecular Weight |
403.4 g/mol |
IUPAC Name |
[4-[(E)-[(2-phenylacetyl)hydrazinylidene]methyl]phenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C22H17N3O5/c26-21(14-16-4-2-1-3-5-16)24-23-15-17-6-12-20(13-7-17)30-22(27)18-8-10-19(11-9-18)25(28)29/h1-13,15H,14H2,(H,24,26)/b23-15+ |
InChI Key |
OJZYWVHJEDYQFO-HZHRSRAPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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